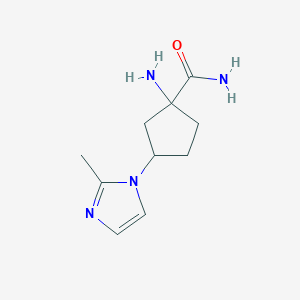

1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide is a compound that features a cyclopentane ring substituted with an amino group, a carboxamide group, and a 2-methyl-1H-imidazol-1-yl group. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide typically involves the formation of the imidazole ring followed by its attachment to the cyclopentane ring. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild conditions . The reaction conditions are often tolerant to various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of high-yielding and scalable processes. These methods may include the use of metal catalysts, such as nickel, to facilitate the cyclization reactions . The choice of reagents and reaction conditions can be optimized to ensure high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines .

Scientific Research Applications

1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

1-(3-Aminopropyl)-2-methyl-1H-imidazole: This compound features a similar imidazole ring but with a different substitution pattern.

(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Another imidazole derivative with distinct chemical properties.

Uniqueness

1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentane ring and the specific positioning of the amino and carboxamide groups contribute to its unique reactivity and applications .

Biological Activity

1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N4O with a molecular weight of approximately 208.26 g/mol. The structure comprises a cyclopentane ring, an amino group, a carboxylic acid group, and a 2-methyl-1H-imidazol-1-yl substituent. These components contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H16N4O |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | 1-amino-3-(2-methylimidazol-1-yl)cyclopentane-1-carboxylic acid |

| Canonical SMILES | CC1=NC=CN1C2CCC(C2)(C(=O)O)N |

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

Enzyme Modulation: The imidazole ring can modulate enzyme activity through hydrogen bonding and ionic interactions facilitated by the amino and carboxylic acid groups. This enhances the compound's binding affinity to its biological targets, which is crucial for its therapeutic effects.

Receptor Interaction: The compound has demonstrated potential in interacting with specific receptors, influencing cellular signaling pathways. Its unique structure allows it to act as a ligand for various receptors, which may lead to diverse pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Properties: Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

Anticancer Potential: The compound has been evaluated for its anticancer activity, showing promise in inhibiting the growth of certain cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications to the imidazole ring may enhance this activity.

Neuroprotective Effects: Some studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Study 1: Anticancer Activity

In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines (e.g., A431 and Jurkat cells), with IC50 values comparable to standard chemotherapeutics. The mechanism was linked to apoptosis induction and cell cycle arrest.

Study 2: Antimicrobial Activity

Research showed that the compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating effectiveness in inhibiting bacterial growth.

Study 3: Neuroprotective Effects

A study assessed the neuroprotective effects of this compound in models of oxidative stress. Results indicated that it reduced neuronal cell death and preserved mitochondrial function, suggesting potential applications in neurodegenerative diseases.

Properties

Molecular Formula |

C10H16N4O |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

1-amino-3-(2-methylimidazol-1-yl)cyclopentane-1-carboxamide |

InChI |

InChI=1S/C10H16N4O/c1-7-13-4-5-14(7)8-2-3-10(12,6-8)9(11)15/h4-5,8H,2-3,6,12H2,1H3,(H2,11,15) |

InChI Key |

XFZMBVXMNHXSET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1C2CCC(C2)(C(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.